1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2090994-89-9
VCID: VC7641614
InChI: InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16)
SMILES: CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O
Molecular Formula: C9H11F3N2O2
Molecular Weight: 236.194

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2090994-89-9

Cat. No.: VC7641614

Molecular Formula: C9H11F3N2O2

Molecular Weight: 236.194

* For research use only. Not for human or veterinary use.

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - 2090994-89-9

Specification

CAS No. 2090994-89-9
Molecular Formula C9H11F3N2O2
Molecular Weight 236.194
IUPAC Name 2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C9H11F3N2O2/c1-5(2)4-14-6(8(15)16)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16)
Standard InChI Key TYZZMASKLUMDJW-UHFFFAOYSA-N
SMILES CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • Isobutyl group (C4H9) at position 1, contributing to lipophilicity.

  • Trifluoromethyl group (CF3) at position 3, enhancing metabolic stability and electron-withdrawing effects.

  • Carboxylic acid (COOH) at position 5, enabling hydrogen bonding and salt formation.

The molecular formula is C₉H₁₁F₃N₂O₂, with a molecular weight of 236.19 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
CAS No.2090994-89-9
SMILESCC(C)CN1C(=C(C(=N1)C(F)(F)F))C(=O)O
InChI KeyZLMHJBKEXGSUCI-UHFFFAOYSA-N
Physical StateWhite solid

Physicochemical Characteristics

  • Lipophilicity: The trifluoromethyl and isobutyl groups increase logP (predicted ~2.1), favoring membrane permeability but reducing aqueous solubility.

  • Acidity: The carboxylic acid (pKa ~3–4) allows deprotonation under physiological conditions, enhancing solubility in basic media.

  • Thermal Stability: Pyrazole derivatives typically exhibit melting points above 150°C, though exact data for this compound are unspecified .

Synthetic Routes and Optimization

General Synthesis Strategies

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Cyclization: Reacting a 1,3-diketone with isobutyl hydrazine to form the pyrazole core.

  • Trifluoromethylation: Introducing the CF3 group via radical trifluoromethylation or nucleophilic substitution.

  • Carboxylation: Oxidizing a methyl or hydroxymethyl group at position 5 to a carboxylic acid.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substituent positioning during cyclization.

  • Functional Group Compatibility: The CF3 group’s strong electron-withdrawing nature may necessitate mild reaction conditions to avoid decomposition.

Industrial-Scale Production

While detailed industrial methods are undisclosed, continuous flow chemistry could enhance yield and purity by optimizing parameters like residence time and temperature.

ApplicationMechanismTarget Organism
AntibacterialMembrane disruptionStaphylococcus aureus
AntifungalErgosterol biosynthesis inhibitionCandida albicans
Anti-inflammatoryCOX-2 inhibitionMammalian cells

Future Research Directions

Structural Modifications

  • Amide Derivatives: Converting the carboxylic acid to amides may improve blood-brain barrier penetration.

  • Metal Complexation: Explore coordination chemistry for catalytic applications.

Pharmacokinetic Studies

  • ADME Profiling: Assess absorption, distribution, metabolism, and excretion in model organisms.

  • Toxicity Screening: Evaluate hepatotoxicity and genotoxicity in vitro.

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